molecular formula C11H19F3N2O2 B12443185 Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B12443185
M. Wt: 268.28 g/mol
InChI Key: CPCCORHENBIWIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19F3N2O2. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a pyrrolidine ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the aminomethyl and trifluoromethyl groups on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(4-15)8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3

InChI Key

CPCCORHENBIWIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CN

Origin of Product

United States

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